4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde
Description
4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde is a heterocyclic compound featuring a fused thiazolo-pyridine core. The molecule is substituted at positions 3 (carbaldehyde), 4,6 (methyl groups), and 5 (isopropyl group). This compound is of interest in medicinal and materials chemistry due to its reactive aldehyde group and structural rigidity .
Properties
Molecular Formula |
C12H14N2OS |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
4,6-dimethyl-5-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2OS/c1-6(2)10-7(3)11-9(5-15)14-16-12(11)13-8(10)4/h5-6H,1-4H3 |
InChI Key |
SWLGNZGKQDPBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NSC2=NC(=C1C(C)C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoacetone to form an intermediate, which then undergoes cyclization with elemental sulfur to yield the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Scientific Research Applications
4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting kinase enzymes.
Biological Studies: Used in studies to understand its interaction with biological macromolecules and its potential as an antimicrobial or anticancer agent.
Materials Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain, thereby blocking its activity . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Research Implications
- Synthetic Utility: The target compound’s carbaldehyde group offers versatility for synthesizing derivatives via condensation or nucleophilic addition, contrasting with cyano- or amino-substituted analogs .
- Biological Relevance : Hydrophobic substituents (e.g., isopropyl) may enhance membrane permeability, while polar groups (e.g., hydroxyethyl) improve solubility for drug development .
- Material Science : The rigid thiazolo-pyridine core could stabilize charge-transfer complexes, differing from pyrimidine-based systems .
Biological Activity
4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused thiazole and pyridine ring system, which is known for its potential therapeutic applications. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of 4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde is with a molecular weight of 234.32 g/mol. Its structure includes methyl and isopropyl substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂OS |
| Molecular Weight | 234.32 g/mol |
| CAS Number | 2060044-85-9 |
Biological Activities
Research indicates that compounds within the thiazolo[5,4-b]pyridine class exhibit a variety of biological activities, including:
- Anticancer Activity : Thiazolo[5,4-b]pyridine derivatives have shown promise as anticancer agents. For instance, certain analogues have been identified to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. A notable compound demonstrated an IC₅₀ value of 3.6 nM against PI3Kα, indicating potent inhibitory activity .
- Anti-inflammatory Effects : Some derivatives have displayed significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For example, related compounds achieved IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .
- Antioxidant Activity : The antioxidant potential of thiazolo[5,4-b]pyridine derivatives has been evaluated through various assays. Compounds exhibited significant radical scavenging activities and were effective in reducing oxidative stress in cellular models .
Structure-Activity Relationships (SAR)
The biological activity of 4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde can be influenced by its structural modifications. Key findings from SAR studies include:
- Substituent Effects : The presence of specific functional groups such as sulfonamides has been linked to enhanced PI3K inhibitory activity.
- Ring Modifications : Alterations in the thiazole or pyridine rings can lead to varying degrees of potency against specific biological targets.
- Hydrogen Bonding : Molecular docking studies suggest that the core structure forms crucial hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Case Studies
Several studies have investigated the biological activities of thiazolo[5,4-b]pyridine derivatives:
- Inhibition of PI3K : A study synthesized several thiazolo[5,4-b]pyridine analogues and evaluated their inhibitory effects on PI3K enzymes. The most potent compound exhibited an IC₅₀ value in the nanomolar range and demonstrated selective inhibition against specific PI3K isoforms .
- Anti-inflammatory Evaluation : In vitro assays assessed the anti-inflammatory properties of various thiazolo derivatives against COX enzymes. Results indicated significant inhibition comparable to standard treatments .
- Cytotoxicity Testing : Compounds were tested for cytotoxic effects on cancer cell lines (e.g., A549) and normal fibroblast cells (BJ). Some derivatives showed selective cytotoxicity towards malignant cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
